Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
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Overview
Description
Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including imidazo[1,2-a]pyridine, triazolo[3,4-b][1,3,4]thiadiazole, and phenyl ether groups. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Imidazo[1,2-a]pyridine: This can be achieved through the condensation of 2-aminopyridine with α-halo ketones under basic conditions.
Synthesis of Triazolo[3,4-b][1,3,4]thiadiazole: This involves the cyclization of appropriate thiosemicarbazide derivatives with hydrazine hydrate.
Coupling Reactions: The final step involves the coupling of the imidazo[1,2-a]pyridine and triazolo[3,4-b][1,3,4]thiadiazole intermediates with phenyl ether under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups can produce amines .
Scientific Research Applications
Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7 and HeLa.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell proliferation and survival pathways . This inhibition leads to the downregulation of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have been studied for their anticancer and antimicrobial activities.
Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
The uniqueness of Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether lies in its multi-fused ring structure, which imparts distinct electronic and steric properties.
Biological Activity
Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound features a unique structure comprising an allyl group linked to a phenyl ether moiety and a triazolo-thiadiazole core. The presence of the imidazo[1,2-a]pyridine moiety enhances its biological activity due to the nitrogen-containing heterocycles that are known for their pharmacological significance.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound A | 1.35 | Mycobacterium tuberculosis H37Ra |
Compound B | 2.18 | HCT-116 (Colon Carcinoma) |
Compound C | 3.73 | HEK-293 (Human Embryonic Kidney) |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GABA(A) Receptors : Similar compounds have been identified as ligands for the benzodiazepine binding site on GABA(A) receptors. They demonstrate functional selectivity for alpha2/alpha3 subtypes over alpha1 subtype receptors .
- Inhibition of Enzymatic Activity : The triazolo-thiadiazole structure is known to interact with various enzymes involved in cancer progression and metastasis.
Case Studies
Several case studies illustrate the efficacy of related compounds in preclinical models:
- Study 1 : A series of imidazo[1,2-a]pyridine derivatives were tested for their anticancer effects on human colon carcinoma cells. The most active compound exhibited an IC50 value of 1.35 μM and was further evaluated for cytotoxicity against normal human cells.
- Study 2 : In another investigation focusing on Mycobacterium tuberculosis, derivatives showed promising results with IC90 values indicating effective inhibition of bacterial growth while maintaining low toxicity profiles in human cell lines.
Properties
Molecular Formula |
C20H16N6OS |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6OS/c1-3-11-27-15-8-6-7-14(12-15)19-24-26-18(22-23-20(26)28-19)17-13(2)21-16-9-4-5-10-25(16)17/h3-10,12H,1,11H2,2H3 |
InChI Key |
XZAOMLMJRGWYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
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